2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . The synthesis of 4,5-dibromo-1H-1,2,3-triazole involves various routes and reactions with different compounds .Molecular Structure Analysis
The structure of 1,2,4-triazole derivatives can be complex and varies based on the specific compound. For example, some coordination polymers incorporating the 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand have a two-dimensional (2D) 4-connected framework .Chemical Reactions Analysis
Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles lead to the formation of 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. For example, some compounds are thermally stable with decomposition onset temperatures of 147–228 °C and exhibit acceptable densities of 1.77–1.80 g cm −3 .Scientific Research Applications
Synthesis and Characterization of Polymers
Homopolymers of 2-(trimethylsiloxy)ethyl methacrylate, with degrees of polymerization ranging from 5 to 50, were synthesized and characterized. These polymers underwent transformation to produce poly{2-[(3,5-dinitrobenzoyl)oxy]ethyl methacrylate}s, showcasing a method of modifying polymer surfaces for potential applications in materials science. The polymers were characterized using gel permeation chromatography and nuclear magnetic resonance spectroscopy, revealing narrow molecular weight distributions. This research provides insights into the synthesis and potential applications of polymers with specific functional groups (Orphanou, Simmons, & Patrickios, 2000).
Novel Silane Compounds in Li-ion Batteries
Novel silane compounds, including {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilane, were synthesized and evaluated as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds demonstrated the ability to dissolve various lithium salts and showed high lithium-ion conductivities, suggesting potential use in enhancing the performance and lifespan of lithium-ion batteries (Amine et al., 2006).
Silyl Heterocycles in Synthetic Chemistry
A novel class of 2-silylated heterocycles was synthesized through reactions involving bromo(methoxy)methyltrimethylsilane, offering a new pathway for the synthesis of 1,3-dithiolanes, oxathiolanes, thiazolidines, and oxazolidines. This work expands the toolbox of synthetic chemists, providing new strategies for constructing silyl-substituted heterocyclic compounds with potential applications in pharmaceuticals and materials science (Degl'Innocenti et al., 2007).
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives have been studied for their potential as anticancer agents . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity and leading to the desired therapeutic effect.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect various biochemical pathways depending on their specific targets
Pharmacokinetics
It is known that 1,2,4-triazole derivatives can have favorable pharmacokinetic properties due to their ability to form hydrogen bonds with different targets . This can improve their bioavailability and therapeutic efficacy.
Result of Action
It is known that 1,2,4-triazole derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Safety and Hazards
Future Directions
The future directions of research on 1,2,4-triazole derivatives could involve further exploration of their synthesis, analysis, and potential applications in various fields. For example, the development of more efficient and environmentally safe methods for the synthesis of biologically active compounds is one of the main goals in the area of organic synthesis .
Properties
IUPAC Name |
2-[(3,5-dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br2N3OSi/c1-15(2,3)5-4-14-6-13-8(10)11-7(9)12-13/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQHUTDZCYCWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=NC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br2N3OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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